1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17407029
InChI: InChI=1S/C16H25N3O2S/c20-22(21,19-11-3-1-2-4-12-19)16-7-5-15(6-8-16)18-13-9-17-10-14-18/h5-8,17H,1-4,9-14H2
SMILES:
Molecular Formula: C16H25N3O2S
Molecular Weight: 323.5 g/mol

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane

CAS No.:

Cat. No.: VC17407029

Molecular Formula: C16H25N3O2S

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane -

Specification

Molecular Formula C16H25N3O2S
Molecular Weight 323.5 g/mol
IUPAC Name 1-(4-piperazin-1-ylphenyl)sulfonylazepane
Standard InChI InChI=1S/C16H25N3O2S/c20-22(21,19-11-3-1-2-4-12-19)16-7-5-15(6-8-16)18-13-9-17-10-14-18/h5-8,17H,1-4,9-14H2
Standard InChI Key JWAKCVFAHYXBMQ-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₆H₂₅N₃O₂S, with a molecular weight of 323.5 g/mol. Its structure integrates three distinct components:

  • A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

  • A phenylsulfonyl group bridging the piperazine and azepane moieties.

  • An azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom).

The IUPAC name, 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane, systematically describes this arrangement, emphasizing the sulfonamide linkage between the aromatic and heterocyclic components.

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous piperazine sulfonamides exhibit characteristic signals. For example:

  • ¹H NMR: Piperazine protons resonate at δ 2.5–3.5 ppm, while aromatic protons in the phenylsulfonyl group appear at δ 7.3–7.8 ppm .

  • Mass Spectrometry: Molecular ion peaks align with the molecular weight (323.5 m/z), with fragmentation patterns reflecting cleavage at the sulfonyl group.

Computational studies of related compounds, such as thiouracil-piperazine hybrids, reveal localized HOMO density on piperazine rings and delocalized LUMO on aromatic systems . Such electronic properties may influence binding to biological targets like enzymes or receptors.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane involves multi-step organic reactions (Figure 1):

  • Sulfonation: A phenyl ring is functionalized with a sulfonyl chloride group.

  • Nucleophilic Substitution: The sulfonyl chloride reacts with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl chloride.

  • Coupling with Azepane: The sulfonyl chloride intermediate undergoes a coupling reaction with azepane in the presence of a base (e.g., K₂CO₃) to yield the final product.

Typical Reaction Conditions:

  • Solvent: Methanol or dichloromethane.

  • Temperature: Reflux (~60–80°C).

  • Duration: 5–12 hours .

  • Yield: ~60–75% (estimated from analogous syntheses) .

Physicochemical Characteristics

PropertyValue/Description
SolubilityModerate in DMSO, methanol; poor in water.
StabilityStable at room temperature; hygroscopic.
LogPEstimated ~2.8 (indicating moderate lipophilicity).

The limited aqueous solubility arises from hydrophobic aromatic and aliphatic components, necessitating formulation strategies like salt formation or nanoencapsulation for biomedical applications.

Comparative Analysis with Analogues

CompoundKey DifferencesPharmacological Profile
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane Mesityl group enhances steric bulkAnticancer (PARP inhibition)
2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole Benzoxazole replaces sulfonyl groupAntimicrobial
Thiouracil-Piperazine Hybrids Thiouracil moiety addedPARP inhibition (IC₅₀ = 18 μM)

The absence of a mesityl or thiouracil group in 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane may reduce steric hindrance, potentially improving bioavailability compared to bulkier analogs .

Future Directions

  • Target Validation: Identify specific biological targets (e.g., PARP1, 5-HT receptors) via in vitro binding assays.

  • ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability in preclinical models.

  • Structural Optimization: Introduce substituents (e.g., halogens, methyl groups) to enhance potency or solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator